molecular formula C7H12N2O B13531284 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol

3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol

Cat. No.: B13531284
M. Wt: 140.18 g/mol
InChI Key: QCJKGEQAOIQBSZ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol (CID 64515300) is a chemical compound with the molecular formula C7H12N2O and a molecular weight of approximately 140.18 g/mol . Its structure features a 1-methyl-1H-pyrazole ring linked to a propanol chain, making it a versatile pyrazole derivative and a valuable building block in organic synthesis and medicinal chemistry research. Pyrazoles and pyrazolone derivatives are recognized for their broad spectrum of biological activities, serving as key pharmacophores in compounds with demonstrated analgesic, anti-inflammatory, antibacterial, antifungal, and antitumor properties . As such, this compound is primarily useful as a synthetic intermediate for the development of novel bioactive molecules, including potential pharmaceutical agents, and for the creation of more complex chemical entities. The compound is characterized by its SMILES representation (CN1C(=CC=N1)CCCO) and InChIKey (QCJKGEQAOIQBSZ-UHFFFAOYSA-N) . This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-5,10H,2-3,6H2,1H3

InChI Key

QCJKGEQAOIQBSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCCO

Origin of Product

United States

Nomenclature, Systematics, and Stereochemical Considerations for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Systematic IUPAC Nomenclature of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol

The systematic name of a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous description of its molecular structure. The IUPAC name for the compound is This compound .

This name is derived according to a set of established rules:

Principal Functional Group : The hydroxyl (-OH) group is the principal functional group, which gives the suffix "-ol".

Parent Chain : The longest carbon chain containing the principal functional group is a three-carbon chain, hence the root name "propan-". The "-1-" indicates that the hydroxyl group is located on the first carbon atom of this chain. This gives the parent name "propan-1-ol".

Substituent : The propan-1-ol chain is attached to a substituted pyrazole (B372694) ring, which is treated as a substituent.

Pyrazole Ring : The heterocyclic ring is a pyrazole. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom in the unsubstituted ring, a standard practice in heterocyclic nomenclature.

Substituents on the Pyrazole Ring :

A methyl group (-CH₃) is attached to the nitrogen atom at position 1, denoted as "1-Methyl".

The parent propan-1-ol chain is attached to the pyrazole ring at position 5, denoted by "-5-yl". The "-yl" suffix indicates that the ring is a substituent.

Assembly : Combining these parts, the substituent is named "1-Methyl-1H-pyrazol-5-yl". The number "3-" at the beginning indicates that this entire substituent is attached to the third carbon of the "propan-1-ol" parent chain.

This systematic approach ensures that the name corresponds to one unique chemical structure.

ComponentIUPAC Rule Application
Parent Hydride Propane
Principal Functional Group -OH (Alcohol)
Parent Compound Propan-1-ol
Substituent 1-Methyl-1H-pyrazol-5-yl
Locant 3-
Final IUPAC Name This compound

Conformational Analysis and Potential Isomerism of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, the relevant type of isomerism is conformational isomerism.

Conformational Isomers (Conformers) Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org Due to the presence of several single (sigma) bonds, this compound exists as a dynamic equilibrium of multiple conformers. The primary bonds allowing for this rotational freedom are:

The C5-C bond between the pyrazole ring and the propyl chain.

The C-C bonds within the propyl chain.

The C-O bond of the alcohol group.

Rotation around these bonds leads to various conformers, such as staggered and eclipsed forms. The staggered conformations are generally more stable and thus more populated because they minimize steric hindrance and torsional strain between atoms and groups. libretexts.org For instance, viewing the molecule along the central C-C bond of the propyl chain, the staggered conformation would have the hydrogen atoms and carbon groups positioned as far apart as possible. In solution at room temperature, these conformers rapidly interconvert.

Chirality and Stereoisomeric Forms (if applicable) and Their Distinctive Attributes

Chirality Analysis Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. A common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different groups.

An examination of the structure of this compound reveals that it is an achiral molecule. No carbon atom in the structure is bonded to four distinct substituent groups:

C1 (of the propanol (B110389) chain) : Bonded to one hydroxyl group (-OH), one C₂H₄-pyrazolyl group, and two hydrogen atoms. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.

C2 (of the propanol chain) : Bonded to the C1H₂OH group, the C3H₂-pyrazolyl group, and two hydrogen atoms. It is not a chiral center.

C3 (of the propanol chain) : Bonded to the pyrazole ring, the C₂H₄OH group, and two hydrogen atoms. It is not a chiral center.

Stereoisomeric Forms Because the molecule lacks any chiral centers or other elements of chirality (like axial or planar chirality), it does not exhibit stereoisomerism. Therefore, it has no enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The compound exists as a single, achiral entity.

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol, two primary disconnections are considered logical.

Disconnection 1 (C5-Side Chain): The most straightforward disconnection is at the C-C bond between the pyrazole (B372694) ring's C5 position and the propanol (B110389) side chain. This leads to a 1-methyl-1H-pyrazole synthon (functionalized at C5, e.g., with a halogen for cross-coupling) and a three-carbon synthon representing the propanol moiety, such as propanal or a related species.

Disconnection 2 (Pyrazole Ring): A more fundamental disconnection involves breaking the pyrazole ring itself. This approach, based on classical pyrazole synthesis, leads to methylhydrazine and a 1,3-dielectrophilic compound, specifically a six-carbon γ-hydroxy-α,β-dicarbonyl precursor or a related equivalent. chim.it This strategy builds the core of the molecule from acyclic precursors.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Conventional Synthetic Routes to the Pyrazole Core and the Propanol Moiety

Conventional methods remain a cornerstone for heterocyclic synthesis due to their reliability and the availability of starting materials.

The most common and classic method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

In the context of this compound, the key reactants would be methylhydrazine and a suitable 1,3-dicarbonyl precursor that already contains the three-carbon chain with a protected hydroxyl group. For instance, a derivative of 6-hydroxy-1,3-hexanedione could be used. A significant challenge in this approach is controlling the regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine like methylhydrazine can yield two regioisomers: the 1,3-disubstituted and the desired 1,5-disubstituted pyrazole. Reaction conditions, such as pH and the steric bulk of the substituents, can be adjusted to favor the formation of one isomer over the other. mdpi.com

Table 1: Examples of Precursors for Knorr Pyrazole Synthesis

1,3-Dicarbonyl Precursor Hydrazine Potential Pyrazole Product(s)
6-hydroxy-1,3-hexanedione Methylhydrazine This compound & 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol

This interactive table summarizes potential starting materials for the Knorr synthesis route.

An alternative conventional strategy involves functionalizing a pre-existing pyrazole ring. This method separates the construction of the pyrazole core from the elaboration of the side chain. The synthesis would begin with a simpler, functionalized pyrazole, such as 1-methyl-1H-pyrazole-5-carboxylic acid or its ester derivative.

The side chain can be built through a series of well-established organic transformations:

Reduction: The carboxylic acid or ester can be reduced to the corresponding primary alcohol (1-methyl-1H-pyrazol-5-yl)methanol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Chain Elongation: The resulting alcohol can be converted to a halide (e.g., using PBr₃) and then used in a nucleophilic substitution reaction with a two-carbon nucleophile, such as the cyanide ion, followed by reduction. A more direct approach would be the oxidation of the alcohol to an aldehyde (1-methyl-1H-pyrazole-5-carbaldehyde), followed by a Wittig reaction or a Grignard reaction with a suitable two-carbon reagent to extend the chain, and subsequent modification to achieve the propanol structure.

Table 2: Functional Group Transformations for Side Chain Introduction

Starting Pyrazole Reagent(s) Intermediate Product Final Transformation
1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester 1. LiAlH₄2. PBr₃3. NaCN4. H₂/Ni 3-(1-Methyl-1H-pyrazol-5-yl)acetonitrile Hydrolysis and reduction

This interactive table outlines multi-step pathways to introduce the propanol side chain onto a pyrazole core.

Modern Synthetic Approaches and Advanced Methodologies

Modern synthetic chemistry offers more efficient and selective methods, particularly through the use of catalysis. rsc.org

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and offer a modular approach to the target molecule. rsc.org This strategy typically involves coupling a halogenated pyrazole with a suitable organometallic reagent.

A plausible route would be the Suzuki or Stille coupling of 5-bromo-1-methyl-1H-pyrazole with a boronic acid or organotin reagent containing the three-carbon propanol chain (with the alcohol group protected). Another option is the Sonogashira coupling with an alkyne like propargyl alcohol, followed by the reduction of the triple bond.

A more advanced and atom-economical approach is direct C-H functionalization. researchgate.net This method avoids the need for pre-functionalized pyrazoles (like halo-pyrazoles). rsc.org While the C5 position of pyrazoles can be reactive towards strong bases, transition-metal-catalyzed C-H activation provides an alternative pathway to introduce substituents directly onto the pyrazole ring. rsc.orgresearchgate.net For instance, a palladium-catalyzed reaction could potentially couple 1-methyl-1H-pyrazole directly with a molecule like allyl alcohol or a related derivative.

Table 3: Comparison of Modern Catalytic Approaches

Reaction Type Pyrazole Substrate Coupling Partner Catalyst Example
Suzuki Coupling 5-Bromo-1-methyl-1H-pyrazole 3-(dihydroxyboryl)propan-1-ol (protected) Pd(PPh₃)₄
Sonogashira Coupling 5-Iodo-1-methyl-1H-pyrazole Propargyl alcohol PdCl₂(PPh₃)₂ / CuI

| Direct C-H Functionalization | 1-Methyl-1H-pyrazole | Allyl alcohol (protected) | Pd(OAc)₂ |

This interactive table compares different catalytic methods for synthesizing the target compound.

Regioselectivity: As mentioned in section 3.2.1, controlling regioselectivity is the most significant challenge in the synthesis of 1,5-disubstituted pyrazoles from unsymmetrical precursors. Modern methods, particularly those involving directed metalations or C-H functionalizations, can offer superior control. nih.govacs.org By using a directing group, it is possible to selectively functionalize a specific position on the pyrazole ring, thus avoiding the formation of unwanted isomers. researchgate.net

Chemoselectivity: In multi-step syntheses involving functional group transformations or cross-coupling reactions, chemoselectivity is crucial. This often requires the use of protecting groups, for example, to mask the hydroxyl group of the propanol side chain while performing reactions on the pyrazole core or vice versa.

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable in this case.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Biocatalysis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of this compound and its precursors, several green chemistry strategies can be employed.

Solvent-Free and Microwave-Assisted Reactions:

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. Solvent-free or solid-state reactions represent a significant advancement in green chemistry. For pyrazole synthesis, reactions can be conducted by grinding the reactants together, sometimes with a catalytic amount of a solid support, which can lead to higher yields, shorter reaction times, and easier purification.

Microwave-assisted synthesis is another green technique that can significantly accelerate chemical reactions. In the context of pyrazole synthesis, microwave irradiation can reduce reaction times from hours to minutes and often results in higher product yields with fewer side products compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While specific biocatalytic routes for this compound are not extensively documented, the broader field of enzyme-catalyzed synthesis of heterocycles is growing. For instance, lipases have been used in the synthesis of other substituted pyrazoles. An enzymatic approach could potentially offer high regio- and enantioselectivity, which is often challenging to achieve with conventional chemical methods. The use of enzymes also allows for reactions to be carried out under mild conditions, reducing energy consumption and the formation of degradation products.

A hypothetical biocatalytic approach for a precursor to this compound could involve the enzymatic condensation of a hydrazine derivative with a dicarbonyl compound. This would proceed under mild temperature and pH conditions, likely in an aqueous medium, thereby significantly reducing the environmental footprint of the synthesis.

Green Chemistry ApproachAdvantagesPotential Application in Synthesis
Solvent-Free Synthesis Reduced solvent waste, potentially higher yields, simplified purification.Grinding of a suitable diketone precursor with methylhydrazine.
Microwave-Assisted Synthesis Drastically reduced reaction times, improved yields, fewer side products.Microwave irradiation for the cyclization step to form the pyrazole ring.
Biocatalysis High selectivity, mild reaction conditions, use of renewable catalysts (enzymes).Enzymatic condensation to form the pyrazole ring or resolution of a racemic intermediate.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and waste. For the multi-step synthesis of this compound, each step requires careful optimization of parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry.

The formation of the substituted pyrazole ring is a key step. This is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The yield of this reaction can be highly dependent on the reaction conditions.

Key Optimization Parameters:

Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. For the cyclization to form the pyrazole ring, a systematic study of temperatures, for example, from room temperature to the boiling point of the solvent, would be necessary to find the optimal balance between reaction rate and selectivity.

Catalyst: The choice and concentration of the catalyst are critical. For pyrazole synthesis, both acid and base catalysts can be employed. The optimization would involve screening different catalysts and their loadings to achieve the highest yield.

Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. A range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) should be evaluated.

Reactant Ratio: The stoichiometry of the reactants, particularly the hydrazine derivative, can impact the yield and impurity profile. Using a slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess could lead to the formation of byproducts.

Yield Enhancement Strategies:

Use of Protecting Groups: In some cases, protecting reactive functional groups in the starting materials can prevent side reactions and improve the yield of the desired product. The protecting group is then removed in a subsequent step.

Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ monitoring of reactions using spectroscopic techniques (e.g., FT-IR, Raman), can provide real-time data on reaction progress, allowing for precise control of reaction parameters and identification of the optimal endpoint, thus maximizing yield.

ParameterRange ExploredOptimal Condition (Hypothetical)Effect on Yield
Temperature (°C) 25 - 11080Increased reaction rate without significant byproduct formation.
Catalyst Loading (mol%) 1 - 105Sufficient to catalyze the reaction efficiently without promoting side reactions.
Solvent Toluene, Ethanol (B145695), DMFEthanolGood solubility of reactants and facilitates product crystallization upon cooling.
Reaction Time (h) 1 - 246Sufficient time for reaction completion without degradation of the product.

Impurity Profiling and Purification Techniques for Synthetic Intermediates and the Final Compound

Impurity profiling is a critical aspect of chemical synthesis, particularly for compounds intended for specialized applications. A thorough understanding of the potential impurities that can arise during the synthesis of this compound is essential for developing effective purification strategies.

Potential Impurities:

Impurities can originate from starting materials, intermediates, byproducts of the main reaction, or degradation products. In the synthesis of substituted pyrazoles, common impurities can include:

Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two different regioisomers. For example, in the synthesis of this compound, the isomeric 5-(1-methyl-1h-pyrazol-3-yl)propan-1-ol could be a potential impurity.

Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials in the final product.

Byproducts from Side Reactions: Side reactions, such as the self-condensation of the dicarbonyl compound or reactions involving solvent molecules, can generate various byproducts.

Degradation Products: The final compound or intermediates may degrade under the reaction or purification conditions, leading to the formation of impurities.

Purification Techniques:

A combination of purification techniques is often employed to achieve the desired purity of this compound and its intermediates.

Crystallization: This is a primary technique for purifying solid compounds. The choice of solvent is crucial for effective crystallization. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For non-volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and analysis. Gas Chromatography (GC) can be used for volatile impurities.

Distillation: For liquid intermediates or the final product, distillation under reduced pressure can be an effective method of purification, separating compounds based on their boiling points.

Acid-Base Extraction: If the impurities have different acid-base properties than the desired product, extraction techniques can be used to separate them. For instance, forming a salt of the pyrazole product could allow for its separation from non-basic impurities.

Impurity TypePotential OriginAnalytical Detection MethodPurification Method
Regioisomer Non-selective cyclizationHPLC, GC-MS, NMRPreparative HPLC, Fractional Crystallization
Unreacted Starting Materials Incomplete reactionHPLC, TLC, GCColumn Chromatography, Recrystallization
Byproducts Side reactionsGC-MS, LC-MSColumn Chromatography, Distillation
Degradation Products Instability of product/intermediatesHPLC, LC-MSRecrystallization, Chromatography

Chemical Reactivity and Derivatization Strategies for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Reactions at the Hydroxyl Group

The propan-1-ol side chain offers a versatile site for chemical modification through reactions typical of primary alcohols. These transformations allow for the introduction of diverse functional groups, altering the molecule's physical and chemical properties.

The hydroxyl group of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol can be readily converted into ester and ether linkages, which are fundamental transformations in organic synthesis.

Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, produces the corresponding ester. byjus.comchemguide.co.uk The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, can be used to achieve faster and more complete conversion, often at room temperature or with gentle heating. chemguide.co.uk

Table 1: Representative Esterification Reactions
ReactantReagent(s)Product
This compoundAcetic Anhydride, Pyridine3-(1-Methyl-1h-pyrazol-5-yl)propyl acetate (B1210297)
This compoundBenzoyl Chloride, Triethylamine3-(1-Methyl-1h-pyrazol-5-yl)propyl benzoate

Etherification is most commonly accomplished via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.comlibretexts.org This alkoxide then displaces a halide from a primary alkyl halide to form the ether. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Table 2: Representative Etherification Reaction
ReactantReagent(s)Product
This compound1. Sodium Hydride (NaH) 2. Ethyl Iodide (CH₃CH₂I)5-(3-Ethoxypropyl)-1-methyl-1h-pyrazole

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent. chemistryviews.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will terminate the oxidation at the aldehyde stage. libretexts.org The use of strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will result in the formation of the corresponding carboxylic acid, 3-(1-Methyl-1h-pyrazol-5-yl)propanoic acid. chemistryviews.orgamazonaws.com

The hydroxyl group itself is not susceptible to reduction. The pyrazole (B372694) ring is also generally resistant to catalytic or chemical reduction under standard conditions.

Table 3: Oxidation Pathways of the Hydroxyl Group
Desired ProductTypical Reagent(s)
3-(1-Methyl-1h-pyrazol-5-yl)propanalPyridinium Chlorochromate (PCC)
3-(1-Methyl-1h-pyrazol-5-yl)propanoic acidPotassium Permanganate (KMnO₄)

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. masterorganicchemistry.com Therefore, it must first be converted into a more reactive functional group. A common strategy is to transform the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.ca The resulting tosylate is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles in SN2 reactions. pearson.comnih.gov This two-step sequence allows for the introduction of azides, nitriles, halides, and thiols at the terminus of the propyl side chain. pearson.comnih.gov

Table 4: Nucleophilic Substitution via Tosylate Intermediate
IntermediateNucleophileFinal Product
3-(1-Methyl-1h-pyrazol-5-yl)propyl tosylateSodium Azide (B81097) (NaN₃)5-(3-Azidopropyl)-1-methyl-1h-pyrazole
3-(1-Methyl-1h-pyrazol-5-yl)propyl tosylateSodium Cyanide (NaCN)4-(1-Methyl-1h-pyrazol-5-yl)butanenitrile

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an electron-rich aromatic system. Its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. The N1-methyl group prevents tautomerism and directs the reactivity patterns of the ring carbons.

Like other aromatic compounds, the pyrazole ring can undergo electrophilic aromatic substitution (EAS). In N-substituted pyrazoles, the C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles. rrbdavc.orgnih.gov The attack at C3 or C5 is disfavored as it generates a less stable cationic intermediate. rrbdavc.org Therefore, reactions such as nitration, halogenation, and sulfonation are expected to occur selectively at the C4 position. scribd.com For example, nitration using a mixture of nitric acid and sulfuric acid would yield 1-methyl-4-nitro-5-(3-hydroxypropyl)-1H-pyrazole. masterorganicchemistry.com Studies on the nitration of analogous 1,5-disubstituted pyrazoles confirm that under forcing conditions, substitution occurs at the C4 position of the pyrazole nucleus. rsc.org

Table 5: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagent(s)Expected Major Product
NitrationHNO₃ / H₂SO₄3-(1-Methyl-4-nitro-1h-pyrazol-5-yl)propan-1-ol
BrominationBr₂ / Acetic Acid3-(4-Bromo-1-methyl-1h-pyrazol-5-yl)propan-1-ol
SulfonationFuming H₂SO₄1-Methyl-5-(3-hydroxypropyl)-1h-pyrazole-4-sulfonic acid

While the pyrazole ring is electron-rich and favors electrophilic attack, the C3 and C5 positions are rendered somewhat electron-deficient due to their proximity to the electronegative nitrogen atoms. nih.gov This makes them potential sites for nucleophilic attack, although such reactions are less common and typically require strong nucleophiles or activated substrates. nih.gov

Ring transformations of the pyrazole core are not common under standard conditions due to its aromatic stability. However, theoretical studies suggest that nucleophilic attack, for instance by amines on related pyrazole-boron structures, can lead to ring-opening. scholaris.ca Such transformations for this compound would likely require harsh reaction conditions or specialized reagents designed to overcome the aromatic stabilization of the heterocycle.

Metalation and Organometallic Derivatives

The pyrazole ring is susceptible to metalation, a process that involves the replacement of a hydrogen atom with a metal, typically lithium. This transformation is a powerful tool for further functionalization of the heterocyclic core. In the context of this compound, metalation can occur at two primary positions on the pyrazole ring: C3 and C4. The regioselectivity of this reaction is influenced by the directing effects of the substituents.

The N-methyl group at position 1 and the alkyl side chain at position 5 are key determinants of the reaction's outcome. The primary alcohol of the propanol (B110389) side chain can also play a crucial role. The hydroxyl group can be deprotonated by strong bases like n-butyllithium (n-BuLi) to form a lithium alkoxide. This alkoxide can then act as an intramolecular directing group, favoring metalation at the adjacent C4 position through a process known as directed ortho-metalation (DoM).

However, the acidity of the C3 proton in 1-substituted pyrazoles can also lead to direct deprotonation at this position. The reaction conditions, including the choice of base, solvent, and temperature, are critical in controlling the regioselectivity between C3 and C4 lithiation.

Once formed, these lithiated pyrazole intermediates are potent nucleophiles that can react with a variety of electrophiles to generate a wide range of organometallic and functionalized derivatives. For instance, reaction with metal halides (e.g., ZnCl₂, CuI, PdCl₂) can produce the corresponding organozinc, organocopper, or organopalladium species. These organometallic derivatives are valuable intermediates in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of aryl, vinyl, or alkyl groups onto the pyrazole ring. nih.gov The coordination chemistry of pyrazole-containing ligands is also extensive, with the nitrogen atoms of the pyrazole ring readily coordinating to various transition metals to form stable complexes. rsc.orgnih.govrsc.orgnih.govrsc.org

Table 1: Potential Metalation Reactions and Subsequent Derivatizations
Reaction TypeReagentsPotential IntermediateElectrophile (E+)Potential Product
Directed ortho-Metalation2 equiv. n-BuLi, THF, -78 °C4-Lithio-3-(1-methyl-1H-pyrazol-5-yl)propan-1-olate(CH₃)₃SiCl3-(1-Methyl-4-(trimethylsilyl)-1H-pyrazol-5-yl)propan-1-ol
C3-Metalation1 equiv. LDA, THF, -78 °C3-Lithio-5-(3-hydroxypropyl)-1-methyl-1H-pyrazoleCO₂ then H₃O⁺5-(3-Hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Transmetalation4-Lithio intermediateZnCl₂4-Iodotoluene, Pd(PPh₃)₄3-(1-Methyl-4-(p-tolyl)-1H-pyrazol-5-yl)propan-1-ol

Transformations of the Alkyl Chain

The 3-hydroxypropyl side chain of this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into the functionalization of the existing propanol linker and methodologies for altering its length.

Functionalization of the Propanol Linker

The primary alcohol is the most reactive site on the alkyl chain and can be readily converted into other functional groups. Standard organic transformations can be applied to achieve these modifications.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield 3-(1-methyl-1H-pyrazol-5-yl)propanal. Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will result in the formation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.

Esterification and Etherification: The hydroxyl group can undergo Fischer esterification with carboxylic acids under acidic catalysis or be acylated using acyl chlorides or anhydrides in the presence of a base to form various esters. Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which is then reacted with an alkyl halide.

Conversion to Halides and Amines: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, or directly to an alkyl halide using reagents like SOCl₂ or PBr₃. These alkyl halides are versatile intermediates that can be displaced by a variety of nucleophiles. For example, reaction with sodium azide (NaN₃) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) provides the corresponding amine, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine.

Table 2: Representative Functionalizations of the Propanol Linker
Starting MaterialReactionReagentsProduct
This compoundOxidationPCC, CH₂Cl₂3-(1-Methyl-1H-pyrazol-5-yl)propanal
This compoundOxidationKMnO₄, H₂O, heat3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid
This compoundEsterificationAcetic anhydride, Pyridine3-(1-Methyl-1H-pyrazol-5-yl)propyl acetate
This compoundHalogenationSOCl₂5-(3-Chloropropyl)-1-methyl-1H-pyrazole
5-(3-Chloropropyl)-1-methyl-1H-pyrazoleAmination1. NaN₃; 2. LiAlH₄3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine

Chain Elongation and Shortening Methodologies

Modifying the length of the alkyl linker between the pyrazole ring and the terminal functional group is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.

Chain Elongation: A standard one-carbon homologation can be achieved by converting the alcohol to the corresponding halide, 5-(3-chloropropyl)-1-methyl-1H-pyrazole. Nucleophilic substitution with sodium cyanide (NaCN) yields the nitrile, 4-(1-methyl-1H-pyrazol-5-yl)butanenitrile. Subsequent hydrolysis of the nitrile affords the carboxylic acid, or reduction yields the amine, providing access to a four-carbon chain. Grignard-based strategies or Wittig reactions on the aldehyde derivative can also be employed for chain extension.

Chain Shortening: Shortening the three-carbon chain by one unit to an ethyl linker can be accomplished via oxidation of the primary alcohol to the carboxylic acid, 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. A Curtius, Hofmann, or Schmidt rearrangement can then be used to convert the carboxylic acid into an amine with one fewer carbon atom, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine. Alternatively, oxidative cleavage methods could be explored, although they may be less direct.

Mechanistic Studies of Key Transformation Pathways

The transformations of this compound are governed by well-established reaction mechanisms. For instance, the directed ortho-metalation pathway is believed to proceed through a complex-induced proximity effect. The lithium cation of the base (e.g., n-BuLi) coordinates to the oxygen of the deprotonated hydroxyl group, bringing the butyl anion into close proximity to the C4 proton of the pyrazole ring, thereby facilitating its abstraction over the sterically less accessible C3 proton. rsc.orgresearchgate.net

Mechanistic investigations into the functionalization of the pyrazole ring often employ computational studies and kinetic analysis. For example, the electrophilic substitution at the C4 position, a common reaction for pyrazoles, proceeds via a standard electrophilic aromatic substitution (SᵤAr) mechanism involving the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the rate and regioselectivity of the reaction.

In the context of side-chain modifications, the oxidation of the alcohol to an aldehyde with PCC involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted E2 elimination of a proton from the adjacent carbon. The mechanism of converting the alcohol to an alkyl chloride with thionyl chloride proceeds through a chlorosulfite ester intermediate, which can then decompose via an Sₙi (internal nucleophilic substitution) mechanism to yield the final product with retention of configuration.

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com Consequently, the synthesis of novel derivatives and analogues of this compound is of significant interest for exploring structure-activity relationships (SAR). SAR studies aim to systematically modify the structure of a lead compound to identify the key chemical features responsible for its biological activity and to optimize properties like potency and selectivity. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

For this compound, SAR studies would typically involve systematic modifications at three key positions:

The Pyrazole Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, nitro groups) at the C3 and C4 positions using the metalation strategies described in section 4.2.3.

The N-1 Position: Replacing the N-methyl group with other alkyl or aryl groups to probe the steric and electronic requirements at this position.

The Alkyl Chain and Terminal Group: Varying the length of the alkyl chain (as per section 4.3.2) and modifying the terminal alcohol to other functional groups (e.g., amides, sulfonamides, ethers, esters) as described in section 4.3.1.

By synthesizing a library of such analogues and evaluating their biological activity, researchers can build a comprehensive SAR model. This model can guide the rational design of new, more potent, and selective compounds for specific biological targets.

Table 3: Exemplar Analogues for SAR Studies
Position of ModificationModification TypeExample AnalogueSynthetic Rationale
Pyrazole C4-PositionAryl substitution3-(1-Methyl-4-phenyl-1H-pyrazol-5-yl)propan-1-olExplore impact of bulky, aromatic substituent on activity.
Pyrazole C3-PositionCarboxylic acid5-(3-Hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylic acidIntroduce a hydrogen bond donor/acceptor and potential salt bridge formation.
Alkyl ChainChain elongation4-(1-Methyl-1H-pyrazol-5-yl)butan-1-olProbe optimal distance between pyrazole core and terminal functional group.
Terminal Functional GroupConversion to amideN-Benzyl-3-(1-methyl-1H-pyrazol-5-yl)propanamideIntroduce hydrogen bonding capabilities and additional steric bulk.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution and the solid state. For 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing unequivocal evidence of its covalent framework and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule. The expected chemical shifts for this compound are predicted based on the analysis of structurally similar pyrazole (B372694) derivatives and the known effects of alkyl and hydroxyl substituents. cdnsciencepub.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons, the N-methyl group, and the propanol (B110389) side chain. The aromatic protons on the pyrazole ring are expected to appear as doublets, reflecting their coupling to each other. The methylene (B1212753) groups of the propanol chain will exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

To definitively assign these signals and to establish the connectivity between atoms, a suite of two-dimensional NMR experiments is employed. nih.govresearchgate.netresearchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons on the pyrazole ring and along the propanol side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is instrumental in establishing the connectivity between the pyrazole ring and the propanol side chain, for instance, by showing a correlation between the methylene protons of the propanol chain and the C5 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the N-methyl protons and the protons of the propanol side chain.

Predicted NMR Data for this compound ¹H NMR (in CDCl₃, predicted)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole) ~7.3 d ~2.0
H-4 (pyrazole) ~6.0 d ~2.0
N-CH₃ ~3.8 s -
-CH₂- (α to pyrazole) ~2.8 t ~7.5
-CH₂- (β to pyrazole) ~1.9 m ~7.0
-CH₂- (γ to pyrazole, α to OH) ~3.7 t ~6.5

¹³C NMR (in CDCl₃, predicted)

Carbons Chemical Shift (δ, ppm)
C-5 (pyrazole) ~148
C-3 (pyrazole) ~138
C-4 (pyrazole) ~105
N-CH₃ ~36
-CH₂- (α to pyrazole) ~28
-CH₂- (β to pyrazole) ~32

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the crystalline state. researchgate.netacs.org This is particularly valuable for identifying and characterizing different polymorphic forms of a compound, which may exhibit distinct physical properties. For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, could be employed to study its solid-state conformation and packing. Different polymorphs would likely display variations in their ¹³C chemical shifts due to differences in the local electronic environment and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. researchgate.netnih.govmdpi.comdergipark.org.tracs.org For this compound (C₇H₁₂N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its chemical formula with high confidence.

Predicted HRMS Data

Ion Calculated Exact Mass

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound is expected to be characteristic of both the N-methylpyrazole ring and the propanol side chain. nih.govresearchgate.netresearchgate.netlibretexts.org

Key fragmentation pathways would likely involve:

Cleavage of the propanol side chain: Loss of water (H₂O) from the molecular ion is a common fragmentation for alcohols. Alpha-cleavage next to the oxygen atom is also expected.

Fragmentation of the pyrazole ring: The pyrazole ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or N₂. researchgate.net The presence of the N-methyl group will influence the fragmentation pattern compared to N-unsubstituted pyrazoles. researchgate.netresearchgate.net

Predicted Key MS/MS Fragments of [C₇H₁₂N₂O + H]⁺

m/z Possible Fragment Structure/Loss
123 [M+H - H₂O]⁺
110 [M+H - CH₂OH]⁺
96 Fragment from cleavage of the propanol chain

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-N bonds. The broad O-H stretching band is a key indicator of the hydroxyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are expected to be particularly active in the Raman spectrum due to changes in polarizability during these vibrations.

Predicted Vibrational Frequencies

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch (alcohol) ~3350 (broad) Weak
C-H stretch (aromatic) ~3100 ~3100
C-H stretch (aliphatic) ~2950-2850 ~2950-2850
C=N, C=C stretch (pyrazole ring) ~1600-1450 Strong

Characteristic Functional Group Frequencies

The infrared spectrum of this compound is defined by the vibrational frequencies of its constituent parts: the N-methylpyrazole ring and the propan-1-ol side chain. While a definitive experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed from the known characteristic frequencies of its functional groups.

The most prominent feature is the absorption due to the hydroxyl (-OH) group of the propanol moiety. This typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹, arising from O-H stretching vibrations, with the broadening caused by intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the primary alcohol is expected to produce a strong band between 1050 and 1085 cm⁻¹.

The pyrazole ring contributes several characteristic bands. Vibrations associated with the C=N and C=C bonds within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. derpharmachemica.com The stretching vibrations of the C-H bonds on the pyrazole ring typically appear around 3100-3150 cm⁻¹. The N-methyl group introduces C-H stretching vibrations in the 2850-2960 cm⁻¹ range, overlapping with those from the propyl chain, and a characteristic C-N stretching vibration.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3600-3200 O-H Stretch Alcohol (-OH) Strong, Broad
3150-3100 C-H Stretch Pyrazole Ring Medium
2960-2850 C-H Stretch Propyl Chain & N-Methyl Strong
1600-1450 C=N, C=C Stretch Pyrazole Ring Medium-Strong
1470-1430 C-H Bend CH₂, CH₃ Variable

Conformational Insights from Vibrational Modes

The flexibility of the propanol side chain allows the molecule to exist in several different conformations, which can be studied through their distinct vibrational modes. The rotation around the C-C single bonds of the propyl group leads to various staggered and eclipsed conformers. For a simple propanol molecule, these are often designated by the dihedral angles along the C-C-C-O backbone, such as Gauche-trans (Gt), Gauche-gauche (Gg), and Trans-gauche (Tg). arxiv.orgresearchgate.net

Each of these conformers has a unique energy level and a slightly different vibrational spectrum. For instance, the frequency of the O-H stretching and C-O stretching modes can be sensitive to the conformational state. researchgate.net In gaseous or matrix isolation studies of propanol, distinct IR absorption bands have been assigned to specific conformers. arxiv.org In the case of this compound, the bulky pyrazole ring would create steric interactions that influence the relative stability of these conformers. The most stable conformation would likely minimize steric hindrance between the ring and the hydroxyl group. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies for each stable conformer, which can then be compared with experimental data to determine the conformational population. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, detailing bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

While the crystal structure for this compound is not publicly available, an analysis of a closely related structure, such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), provides a clear example of the data obtained from such an experiment. nih.govresearchgate.net Single-crystal X-ray diffraction (SC-XRD) analysis would determine the precise three-dimensional arrangement of atoms in the crystal lattice.

The analysis would reveal key structural parameters, including:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Molecular Geometry: Precise bond lengths and angles for both the pyrazole ring and the propanol side chain, confirming the connectivity and planarity of the pyrazole ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are crucial. In this molecule, the hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O). The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. These interactions dictate the crystal packing and influence the physical properties of the solid. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Pyrazole Ethanol Derivative (Data based on 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol researchgate.net)

Parameter Value
Chemical Formula C₁₁H₁₃N₃O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.165(2)
b (Å) 11.472(3)
c (Å) 9.773(2)
β (°) 113.34(2)
Volume (ų) 1046.2(4)

This data allows for the construction of a detailed model of the molecule's solid-state conformation and its packing arrangement within the crystal.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline samples. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a microcrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material. cambridge.org

The PXRD pattern consists of a series of peaks (reflections) at specific diffraction angles (2θ), with each peak corresponding to a set of lattice planes (hkl) as described by Bragg's Law. This pattern is unique to a specific crystal structure. researchgate.net For this compound, PXRD would be used to:

Confirm Crystalline Identity: By comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either calculated from single-crystal data or from a standard), one can confirm the identity and purity of the crystalline solid.

Identify Polymorphs: The compound may exist in different crystalline forms (polymorphs), each with a distinct PXRD pattern. PXRD is the primary tool for identifying and distinguishing between these forms.

Assess Bulk Purity: The absence of peaks from known impurities or other crystalline phases indicates the purity of the bulk sample.

The agreement between PXRD data and a pattern simulated from single-crystal data provides strong evidence that the bulk material has the same structure as the single crystal analyzed. cambridge.org

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol.

DFT studies are instrumental in determining the ground state properties of this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties can be calculated. These calculations reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For pyrazole (B372694) derivatives, this gap typically indicates a stable electronic structure. nih.gov The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Calculated Ground State Properties of this compound (Exemplary Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.5 D

Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives.

DFT calculations are also employed to predict spectroscopic parameters, which can be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies are commonly performed. nih.govresearchgate.net

The predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyrazole ring, the methyl group, and the propanol (B110389) chain. Similarly, the ¹³C NMR spectrum would provide insights into the carbon framework. The calculation of IR spectra helps in identifying the characteristic vibrational modes, such as the O-H stretching of the alcohol group and the C=N and C-N stretching vibrations of the pyrazole ring. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

Parameter Predicted Value
¹H NMR (pyrazole H) δ 6.0-7.5 ppm
¹H NMR (N-CH₃) δ 3.8 ppm
¹³C NMR (pyrazole C) δ 110-140 ppm
IR (O-H stretch) 3400 cm⁻¹

Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanol side chain in this compound allows for multiple conformations. Understanding the conformational landscape is crucial as it can influence the compound's biological activity and physical properties.

Molecular mechanics methods, using force fields like AMBER or MMFF, are efficient for exploring the conformational space of flexible molecules. These calculations can identify low-energy conformers by systematically rotating the rotatable bonds in the propanol side chain. The potential energy surface can be mapped to locate the global minimum and other stable local minima, providing insights into the preferred three-dimensional structures of the molecule.

Molecular dynamics simulations offer a dynamic perspective on the conformational behavior of this compound. By simulating the molecule's movement over time in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), MD simulations can reveal how the solvent and temperature affect its conformational preferences and flexibility. researchgate.net These simulations are particularly valuable for understanding how the molecule might interact with biological targets, such as proteins.

Prediction of Reaction Mechanisms and Transition State Structures

Theoretical chemistry can be used to predict the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for possible reaction pathways.

For instance, the reactivity of the hydroxyl group in reactions such as esterification or etherification can be investigated. DFT calculations can model the reaction pathway, identifying the structures of intermediates and transition states. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Similarly, reactions involving the pyrazole ring, such as electrophilic substitution, can be theoretically explored to predict the most likely products. wuxiapptec.comscholaris.ca

Table 3: Predicted Activation Energies for a Hypothetical Reaction (Exemplary Data)

Reaction Type Reactant Product Activation Energy (kcal/mol)
Esterification This compound + Acetic Acid Ester Product 15

Note: The data in this table is illustrative and based on general principles of organic reactivity and theoretical studies on related pyrazole derivatives.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor. For a compound like this compound, molecular docking could be employed to screen for potential biological targets and to understand the molecular basis of its activity.

Methodology and Potential Findings:

In a typical molecular docking study involving a pyrazole derivative, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking simulations would then be performed to fit the ligand into the active site of the protein.

The results of these simulations would provide a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. Furthermore, the docking results would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes, including kinases and carbonic anhydrases. nih.govnih.govijpbs.com A hypothetical docking study of this compound with a protein kinase could reveal key interactions. The pyrazole ring might form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The methyl group could occupy a hydrophobic pocket, and the propanol side chain could form additional hydrogen bonds with the solvent-exposed region of the active site.

Illustrative Molecular Docking Predictions:

The following interactive table presents hypothetical docking results of this compound with a generic protein kinase to illustrate the potential outcomes of such a study.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X-7.5Glu91, Val25, Leu140Hydrogen Bond, Hydrophobic
Protein Kinase Y-6.8Asp155, Phe78Hydrogen Bond, Pi-Stacking
Protein Kinase Z-8.2Cys89, Met90, Leu15Hydrogen Bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are widely used in drug discovery and environmental science to predict the activity of new chemical entities and to understand the structural requirements for a desired effect.

Methodologies for Pyrazole Derivatives:

For a series of pyrazole derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. shd-pub.org.rsnih.govresearchgate.netacs.orgresearchgate.net These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Once the descriptors are calculated, a mathematical equation is derived using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the descriptors with the observed biological activity (e.g., IC50 values).

A QSPR study follows a similar methodology but aims to predict physicochemical properties such as boiling point, solubility, or partition coefficient. nih.gov

Potential Application to this compound:

If this compound were part of a series of related compounds with known biological activity, a QSAR model could be developed. The model might reveal that specific structural features, such as the presence of the N-methyl group on the pyrazole ring or the length of the alkyl alcohol chain, are crucial for activity. For example, a QSAR model for a set of pyrazole-based enzyme inhibitors might look like the hypothetical equation below:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors increase the inhibitory activity, while a larger molecular weight has a negative impact.

Illustrative QSAR Model Parameters:

The following interactive table presents hypothetical statistical parameters for a QSAR model developed for a series of pyrazole derivatives.

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.85Indicates that 85% of the variance in the biological activity is explained by the model.
Q² (Cross-validated R²)0.75A measure of the model's predictive ability, obtained through cross-validation.
F-statistic120.5Indicates the statistical significance of the regression model.
Standard Error of Estimate0.25Represents the average deviation of the predicted values from the observed values.

Note: The data in this table is hypothetical and for illustrative purposes only, as a specific QSAR model for a series containing this compound is not available.

Biological Activity and Mechanistic Studies of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol Non Clinical Focus

Enzyme Inhibition and Activation Studies in vitro

No studies detailing the direct enzyme inhibition or activation by 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol were identified. Research on other pyrazole-containing molecules, however, demonstrates their potential as enzyme modulators. For instance, various pyrazole (B372694) derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), lactate (B86563) dehydrogenase (LDH), and c-Jun N-terminal Kinase (JNK3). mdpi.comnih.govnih.gov

Characterization of Kinetic Parameters

There is no publicly available information on the kinetic parameters, such as IC₅₀ or Kᵢ values, for the interaction of this compound with any enzyme.

Identification of Target Enzymes

The specific enzyme targets of this compound have not been identified in the reviewed literature. Broader studies on pyrazole derivatives have identified targets such as VEGFR-2 kinase and tubulin. nih.gov

Receptor Binding Assays and Ligand-Target Interactions in vitro

Specific data from receptor binding assays for this compound are not available. However, the pyrazole core is a common scaffold in the design of ligands for various receptors, including cannabinoid receptors. elsevierpure.comnih.gov

Affinity and Selectivity Profiling

No experimental data exists in the public domain regarding the affinity (e.g., Kd, Ki) or selectivity of this compound for any specific biological receptor.

Allosteric Modulation Investigations

There is no information available to suggest that this compound acts as an allosteric modulator at any receptor.

Cellular Assays and Signal Transduction Pathway Modulation in vitro

No studies were found that investigated the effects of this compound in cellular assays or its impact on signal transduction pathways. Research on other pyrazole derivatives has shown activities such as the induction of apoptosis and modulation of cell cycle progression in cancer cell lines. nih.gov For example, some pyrazole derivatives have been shown to affect downstream signaling pathways like MAPK and PI3K. nih.gov However, these findings are not directly attributable to this compound.

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on various cell lines. Standard methods include colorimetric assays such as MTT and MTS, which measure metabolic activity as an indicator of cell viability. abcam.comnih.gov Another approach is the use of fluorescent dyes that differentiate between live and dead cells based on membrane integrity. promega.com

Table 1: Representative Data from Cellular Viability Assays on a Hypothetical Compound

Cell LineAssay TypeConcentration (µM)% Viability
Cancer Cell Line AMTT198.2
1075.4
5042.1
Normal Cell Line BMTS199.1
1095.8
5088.3

This table is illustrative and does not represent actual data for this compound.

Gene Expression and Protein Modulation Studies

To understand the molecular mechanisms underlying a compound's effects, researchers often investigate changes in gene and protein expression. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are employed to measure the levels of specific mRNA transcripts and proteins, respectively. These studies can reveal whether a compound influences pathways involved in cell cycle regulation, apoptosis, or other critical cellular processes.

Mechanisms of Cellular Response

Elucidating the precise mechanisms of cellular response to a compound is a critical step. This can involve identifying direct molecular targets, such as enzymes or receptors, through binding assays and computational modeling. Further investigation might explore the activation or inhibition of specific signaling pathways. For instance, some pyrazole derivatives have been shown to exert their effects by modulating the activity of kinases or other signaling proteins. researchgate.net

In Vivo Pharmacodynamic Investigations in Animal Models

Exploration of Biological Effects in Model Organisms

Preclinical in vivo studies in animal models, such as rodents, are essential to understand the physiological effects of a compound. These studies can assess the compound's impact on a specific disease model or its general biological activity. For example, some pyrazole derivatives have been evaluated for their antihyperglycemic activity in rat models. nih.gov

Target Engagement Studies in Animal Tissues

Target engagement studies aim to confirm that the compound interacts with its intended molecular target within a living organism. This can be achieved through techniques like positron emission tomography (PET) with a radiolabeled version of the compound or by measuring downstream biomarkers in tissue samples collected from treated animals.

Structure-Activity Relationship (SAR) Studies Based on Synthesized Analogues

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues of a lead compound to determine how chemical modifications affect its biological activity. acs.org By systematically altering different parts of the molecule, researchers can identify key structural features required for potency and selectivity. This information is crucial for optimizing the compound's properties. For instance, SAR studies on pyrazole-based compounds have led to the development of potent and selective inhibitors for various therapeutic targets. researchgate.netcu.edu.eg

Table 2: Illustrative Structure-Activity Relationship Data

Compound AnalogueModificationIC50 (µM)
Lead Compound-10.5
Analogue 1Methyl group at position X5.2
Analogue 2Phenyl group at position X25.8
Analogue 3Hydroxyl group at position Y8.9

This table is illustrative and does not represent actual data for this compound.

Identification of Molecular Targets and Pathways of Action

Information regarding the molecular targets and pathways of action for this compound is not available in the current body of scientific literature. While the broader class of pyrazole derivatives has been investigated for various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities, these findings cannot be directly extrapolated to this specific chemical entity. The biological impact of a molecule is highly dependent on its unique three-dimensional structure and substituent groups, which determine its interaction with biological macromolecules.

Numerous studies on other pyrazole derivatives have identified a range of molecular targets. For instance, certain substituted pyrazoles have been found to act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT), suggesting potential antimicrobial mechanisms. ssrn.com Other pyrazolol derivatives have demonstrated neuroprotective effects, potentially through mechanisms involving free radical scavenging and metal ion chelation. nih.gov However, without experimental data for this compound, any discussion of its potential targets or pathways would be purely speculative.

Future research, including high-throughput screening, proteomic and transcriptomic analyses, and specific enzymatic assays, would be necessary to elucidate the biological activity profile and identify the molecular targets of this compound.

Analytical Methodologies for Detection, Separation, and Quantification of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol from reaction mixtures, impurities, or complex matrices, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. Method development typically focuses on reversed-phase chromatography, which is well-suited for polar analytes. biopharmaservices.comhplc.eu

A typical HPLC method would employ a C18 stationary phase, which provides the necessary hydrophobicity to retain the compound while allowing for elution with a polar mobile phase. ijcpa.in The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention time. sielc.com The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility by controlling the ionization of the pyrazole (B372694) ring. sigmaaldrich.com

Validation of the HPLC method is crucial to ensure its reliability for quantification. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.in

Interactive Data Table: Example HPLC Method Parameters and Validation Data

ParameterValue
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (40:60 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength210 nm
Column Temperature25 °C
Approximate Retention Time4.5 min
Validation Parameters
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
LOD0.3 µg/mL
LOQ0.9 µg/mL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its polarity and the presence of an active hydrogen in the hydroxyl group, which can lead to poor peak shape and thermal degradation. nih.gov

To overcome these limitations, derivatization is employed to convert the polar alcohol into a more volatile and thermally stable derivative. sigmaaldrich.com A common derivatization technique is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process increases the volatility and reduces the polarity of the analyte, making it amenable to GC analysis. nih.gov

The derivatized compound can then be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase.

Interactive Data Table: Hypothetical GC Method for TMS-Derivatized Compound

ParameterValue
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction70 °C for 30 minutes
GC Conditions
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Approximate Retention Time12.8 min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of pyrazole derivatives. rsc.orgorientjchem.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.

For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, is typically a mixture of a polar and a non-polar solvent, with the ratio adjusted to achieve optimal separation. A common mobile phase system for compounds of similar polarity is a mixture of ethyl acetate (B1210297) and hexane. orientjchem.org Visualization of the separated spots on the TLC plate is usually achieved under UV light, as the pyrazole ring is UV-active. rsc.org

Interactive Data Table: Example TLC System for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica gel 60 F254 pre-coated plates
Mobile PhaseEthyl Acetate : Hexane (1:1, v/v)
VisualizationUV lamp at 254 nm
Hypothetical Rf of Product~0.4
Hypothetical Rf of Starting MaterialVaries depending on the precursor

Hyphenated Techniques for Identification and Quantification in Complex Matrices

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the definitive identification and sensitive quantification of this compound, especially at trace levels in complex samples.

LC-MS/MS and GC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer exceptional selectivity and sensitivity. technologynetworks.commdpi.com LC-MS/MS is particularly well-suited for this compound due to its polarity, often utilizing electrospray ionization (ESI) to generate ions of the intact molecule. nih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion (often the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and allows for quantification with very low detection limits, even in the presence of co-eluting matrix components. nih.govresearchgate.net

GC-MS/MS would be used for the analysis of the derivatized form of the compound. Electron Ionization (EI) is a common ionization technique in GC-MS, which generates a pattern of fragment ions that serves as a chemical fingerprint for the compound.

Interactive Data Table: Hypothetical MS/MS Parameters for Quantification

ParameterThis compound
LC-MS/MS (ESI+)
Precursor Ion (m/z)141.1
Product Ion 1 (m/z) - for quantification95.1
Product Ion 2 (m/z) - for confirmation68.1
Collision Energy (eV)15
GC-MS/MS (EI) of TMS derivative
Precursor Ion (m/z)212.1
Product Ion 1 (m/z) - for quantification197.1
Product Ion 2 (m/z) - for confirmation109.1
Collision Energy (eV)10

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org This technique is particularly advantageous for the analysis of polar and charged species. nih.gov

In CE, analytes are separated based on their charge-to-size ratio in an electric field. chromatographytoday.com For a neutral or weakly basic compound like this compound, the separation can be performed in a low pH buffer where the pyrazole nitrogen becomes protonated, allowing it to migrate in the electric field. The high resolving power of CE, coupled with the mass identification capabilities of MS, makes CE-MS a valuable tool for purity assessment and analysis in complex biological or environmental samples. chromatographytoday.com

Interactive Data Table: Potential CE-MS Analytical Parameters

ParameterValue
CapillaryFused-silica, 50 µm i.d., 50 cm length
Background Electrolyte (BGE)50 mM Ammonium Formate, pH 3.5
Separation Voltage25 kV
InjectionHydrodynamic (50 mbar for 5 s)
MS Conditions (ESI+)
Sheath LiquidIsopropanol : Water (1:1) with 0.1% Formic Acid
Capillary Voltage3.5 kV
Expected [M+H]⁺ (m/z)141.1

Spectrophotometric Methods for Quantification

Spectrophotometric methods are widely used for the quantitative analysis of organic compounds due to their sensitivity, simplicity, and availability. These techniques rely on the interaction of electromagnetic radiation with the analyte.

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound. The pyrazole ring, being a heteroaromatic system, exhibits characteristic UV absorption bands. The absorption spectrum of pyrazole itself shows a π → π* transition at approximately 210 nm. researchgate.net The substitution on the pyrazole ring, such as the 1-methyl and 5-propan-1-ol groups in this compound, is expected to influence the position and intensity of these absorption bands.

For substituted pyrazoles, absorption maxima can be observed in the range of 200-400 nm. researchgate.net For instance, a study on 3,5-diaryl substituted 2-pyrazolines reported absorption bands between 280 and 336 nm. nih.gov The specific wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally. Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This relationship, governed by the Beer-Lambert law, allows for the quantification of the compound in unknown samples.

Table 1: Potential UV-Visible Spectroscopy Parameters for this compound (Hypothetical)

ParameterValue
Wavelength of Maximum Absorbance (λmax)Estimated in the 220-280 nm range
SolventMethanol, Ethanol (B145695), or Acetonitrile
Linearity RangeTo be determined experimentally
Correlation Coefficient (r²)> 0.995

Fluorescence spectroscopy is another powerful technique that can offer higher sensitivity and selectivity compared to UV-Visible spectroscopy. While pyrazole itself is not fluorescent, appropriate substitutions can impart fluorescent properties. nih.gov Many pyrazole derivatives have been developed as fluorescent probes and chemosensors, particularly for the detection of metal ions. nih.govrsc.org

The strategy for fluorometric detection of this compound could involve derivatization with a fluorescent tag or exploring its intrinsic fluorescence if any. The formation of a complex with a metal ion that enhances or quenches fluorescence is another potential approach. rsc.org For example, an acylhydrazone derivative containing a pyridine–pyrazole moiety was reported as a fluorescent chemosensor for Al³⁺, exhibiting a fluorescence increase upon complexation. nih.govrsc.org The excitation and emission wavelengths would need to be optimized to achieve maximum sensitivity.

Table 2: Potential Fluorometric Detection Parameters for a Derivatized this compound (Hypothetical)

ParameterValue
Excitation Wavelength (λex)To be determined
Emission Wavelength (λem)To be determined
Quantum Yield (ΦF)To be determined
Detection LimitPotentially in the nanomolar (nM) range

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an alternative for the analysis of electroactive compounds. The pyrazole nucleus can undergo oxidation or reduction under specific conditions. Electrochemical techniques such as cyclic voltammetry can be used to study the redox behavior of this compound and to develop quantitative methods based on the relationship between current and concentration.

Studies on the electrochemical oxidation of other pyrazole derivatives have been reported, demonstrating the feasibility of this approach. researchgate.netmdpi.com For instance, the electrochemical oxidation of catechol in the presence of a pyrazole derivative has been studied, indicating the participation of the pyrazole moiety in electrochemical reactions. researchgate.net A suitable electrode material and supporting electrolyte would need to be selected to achieve a well-defined and reproducible electrochemical signal for quantitative purposes.

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness, and Specificity

Validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures. gmp-compliance.orgloesungsfabrik.deeuropa.euich.org

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r²) should be close to 1. pharmaguideline.comyoutube.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. youtube.comdemarcheiso17025.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. youtube.comdemarcheiso17025.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For an HPLC method, these parameters could include mobile phase composition, pH, flow rate, and column temperature. youtube.com

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria according to ICH Q2(R1) Guidelines

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise Ratio ≈ 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≈ 10:1
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters are slightly varied.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The method should be able to distinguish the analyte from potential interferences.

Potential Applications and Broader Scientific Relevance of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Application as a Synthetic Intermediate in Organic Synthesis

The pyrazole (B372694) core is a privileged structure in organic synthesis, serving as a versatile building block for more complex molecules. nbinno.com Consequently, 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol is a valuable synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyrazole ring with two nitrogen atoms, allows for a variety of chemical transformations.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The pyrazole ring itself can undergo various modifications, including electrophilic substitution at the C4 position or N-alkylation. This reactivity makes it a key component in the synthesis of a wide array of compounds, particularly in the pharmaceutical industry. globalresearchonline.net For instance, pyrazole derivatives are central to the structure of numerous drugs, including anti-inflammatory agents, anticancer therapies, and antimicrobials. globalresearchonline.netnih.gov A notable example is the use of a pyrazole derivative in the synthesis of Teneligliptin, a medication for treating type 2 diabetes. google.com

Table 1: Potential Synthetic Transformations of this compound

Starting Material Reagent/Condition Product Potential Application Area
This compound PCC, CH2Cl2 3-(1-Methyl-1h-pyrazol-5-yl)propanal Pharmaceutical synthesis
This compound KMnO4 3-(1-Methyl-1h-pyrazol-5-yl)propanoic acid Agrochemical synthesis
This compound SOCl2, then R2NH N,N-dialkyl-3-(1-methyl-1h-pyrazol-5-yl)propan-1-amine Medicinal chemistry

Role in Materials Science and Polymer Chemistry

In the realm of materials science, pyrazole-based compounds are gaining traction for their unique electronic and photophysical properties. They have been investigated for their use in the development of advanced functional materials such as organic light-emitting diodes (OLEDs) and polymers. nbinno.com The pyrazole ring can be incorporated into polymer backbones or used as a side chain to impart specific properties like thermal stability, conductivity, and luminescence.

The propanol (B110389) side chain of this compound offers a reactive handle for polymerization reactions. For instance, it can be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized. The resulting polymers, containing the pyrazole moiety, could exhibit interesting optical and electronic properties, making them suitable for applications in optoelectronics and sensor technology. mdpi.com

Catalytic Applications

The nitrogen atoms of the pyrazole ring are excellent coordinating agents for metal ions, making pyrazole derivatives valuable as ligands in transition metal catalysis. rsc.org These ligands can be tailored to influence the catalytic activity and selectivity of the metal center. rsc.org The resulting metal complexes have been employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and C-H activation. ijrpr.com

This compound can function as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the oxygen atom of the hydroxyl group. This chelation can enhance the stability and catalytic performance of the metal complex. Such pyrazole-based ligands have been successfully used in manganese-catalyzed transfer hydrogenation reactions, highlighting their potential in sustainable chemistry. rsc.org

Chemical Probes for Biological Research

The diverse biological activities of pyrazole derivatives make them attractive scaffolds for the development of chemical probes to study biological processes. nih.gov These probes are often fluorescently labeled molecules that can selectively bind to a specific biological target, such as an enzyme or receptor, allowing for its visualization and study within a cellular environment. nih.gov

The structural features of this compound, including its ability to participate in hydrogen bonding and its potential for further functionalization, make it a suitable starting point for the design of novel chemical probes. For example, a fluorescent dye could be attached to the hydroxyl group, and the pyrazole moiety could be modified to enhance binding affinity and selectivity for a particular biological target. Pyrazole-based fluorescent probes have been successfully developed for the detection of metal ions like Cu2+ in biological systems. nih.gov

Potential in Agrochemical Research

The pyrazole ring is a key structural motif in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. nbinno.comrhhz.net Pyrazole-containing compounds can exhibit a broad spectrum of biological activities against various agricultural pests and pathogens. rhhz.net They often act by inhibiting specific enzymes that are crucial for the survival of the target organisms. rhhz.net

Given the established importance of the pyrazole scaffold in agrochemical discovery, this compound represents a promising lead structure for the development of new crop protection agents. acs.org By modifying the propanol side chain and introducing other functional groups onto the pyrazole ring, it is possible to synthesize a library of derivatives and screen them for herbicidal, fungicidal, or insecticidal activity. For instance, some pyrazole derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. acs.org

Table 2: Examples of Pyrazole-Containing Agrochemicals and Their Modes of Action

Agrochemical Class Example Compound Mode of Action
Herbicide Topramezone Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) acs.org
Fungicide Sedaxane Inhibition of succinate (B1194679) dehydrogenase (SDH) rhhz.net

Contribution to Chemoinformatics and Database Development

The characterization and documentation of this compound in chemical databases contribute to the growing body of knowledge in chemoinformatics. This field utilizes computational methods to analyze chemical data, predict the properties of new compounds, and aid in the design of molecules with desired activities. mdpi.com

The structural information, physicochemical properties, and potential reactivity of this compound, when curated in databases, become valuable data points for developing predictive models. These models can then be used to screen virtual libraries of related pyrazole derivatives for potential applications in drug discovery, materials science, and agrochemistry, thereby accelerating the pace of research and development. mdpi.com

Environmental Fate and Ecotoxicological Considerations for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Degradation Pathways in Environmental Matrices (e.g., photolysis, hydrolysis, biodegradation)

No specific studies on the photolytic, hydrolytic, or biodegradable degradation of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol were found. While research exists on the degradation of more complex pyrazole-based pesticides, this information cannot be accurately extrapolated to the much simpler structure of this compound without specific experimental data.

Persistence and Bioaccumulation Potential in Aquatic and Terrestrial Systems

There is no available data on the environmental persistence (e.g., half-life in soil or water) or the bioaccumulation potential (e.g., Bioconcentration Factor - BCF) of this compound. General statements about the persistence of some pyrazole (B372694) compounds cannot be applied to this specific molecule without supporting evidence.

Ecotoxicological Effects on Non-Mammalian Organisms (e.g., algae, daphnia, fish)

No ecotoxicological studies detailing the effects of this compound on non-mammalian organisms such as algae, daphnia, or fish were identified. Standard toxicity metrics like LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%) for this compound are not present in the available literature. A safety data sheet for the broader class of pyrazoles indicates that they can be harmful to aquatic life with long-lasting effects, but this is a general classification and not specific data for the compound . sigmaaldrich.com

Mechanistic Studies of Ecotoxicological Responses in vitro and in Lower Organisms

In the absence of primary ecotoxicological data, no mechanistic studies on the in vitro or in vivo responses of lower organisms to this compound could be found.

Environmental Distribution and Transport Mechanisms

Information regarding the environmental distribution and transport of this compound, such as its mobility in soil and water, is not available. A safety data sheet for a related compound, 1-Methyl-1H-pyrazole-5-sulfonyl chloride, suggests it is not likely to be mobile in the environment and that persistence is unlikely, but this information is not directly applicable to this compound. fishersci.com

Future Research Directions, Challenges, and Emerging Perspectives for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with the use of hazardous reagents and solvents, leading to significant environmental concerns. rroij.com A key future direction for the synthesis of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol lies in the adoption of greener and more sustainable chemical practices. mdpi.com This includes the exploration of multicomponent reactions, which can significantly reduce the number of synthetic steps and improve atom economy. mdpi.com

Flow chemistry, or continuous flow processing, is an emerging technology that offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. researchgate.netnih.gov The application of flow chemistry to the synthesis of pyrazole derivatives is a burgeoning field of research that could lead to more efficient and safer production methods for this compound. researchgate.netnih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsFewer steps, higher atom economy, reduced wasteDesign of novel one-pot syntheses
Green Solvents and EnergyReduced environmental impact, improved safetyExploration of water-based and bio-solvent systems, microwave and ultrasonic-assisted reactions
Recyclable CatalystsLower catalyst loading, reduced waste, cost-effectiveDevelopment of heterogeneous and biocatalysts
Biomass FeedstocksUse of renewable resourcesIron-catalyzed coupling reactions using biomass-derived alcohols
Flow ChemistryEnhanced control, improved safety, scalabilityDevelopment of continuous flow processes for pyrazole synthesis

Exploration of Unconventional Reactivity and Derivatization

The reactivity of the pyrazole ring and its substituents is a cornerstone of its utility in organic synthesis. For this compound, the propanol (B110389) side chain offers a versatile handle for a wide range of chemical transformations. Future research will likely focus on exploring the unconventional reactivity of both the pyrazole core and the propanol moiety to generate a diverse library of new derivatives.

The hydroxyl group of the propanol side chain can be a focal point for derivatization. Standard reactions such as esterification, etherification, and oxidation can be employed to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties. Beyond these conventional transformations, the exploration of more novel reactions, such as C-H activation of the propanol chain or the pyrazole ring, could open up new avenues for functionalization.

The pyrazole ring itself is susceptible to a range of electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions can be influenced by the nature of the substituents on the ring, offering a means to control the outcome of derivatization reactions. The development of novel catalytic systems for the selective functionalization of the pyrazole ring will be a key area of research.

Furthermore, the interplay between the pyrazole ring and the propanol side chain could lead to interesting and potentially useful intramolecular reactions. For example, cyclization reactions could be explored to generate novel fused heterocyclic systems with unique three-dimensional structures.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and reaction mechanisms. chemmethod.com For this compound, advanced computational modeling can play a crucial role in elucidating its properties and guiding the design of new derivatives and synthetic routes.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, tautomeric equilibria, and reactivity of the molecule. rsc.orgresearchgate.net These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for planning synthetic transformations. DFT can also be used to model reaction pathways and transition states, offering a deeper understanding of reaction mechanisms and helping to optimize reaction conditions. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as solvents or biological macromolecules. mdpi.comnih.gov For example, MD simulations can be used to study the conformational preferences of the propanol side chain and to model the binding of the molecule to a protein active site. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of pyrazole derivatives with their biological activity. mdpi.comorientjchem.org These models can be used to guide the design of new compounds with improved potency and selectivity. mdpi.comorientjchem.org

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Electronic structure, tautomerism, reaction mechanismsReactivity prediction, optimization of reaction conditions
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstanding of dynamic behavior, prediction of binding modes
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with biological activityDesign of new derivatives with enhanced properties

Integration with High-Throughput Screening Technologies for Biological Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid screening of large libraries of compounds for biological activity. researchgate.net The integration of this compound and its derivatives into HTS campaigns represents a significant opportunity for the discovery of new therapeutic agents. researchgate.net

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning that it is a molecular framework that is able to bind to multiple biological targets. pharmaguideline.com Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. orientjchem.org

By synthesizing a diverse library of derivatives of this compound and screening them against a variety of biological targets, it may be possible to identify novel lead compounds for drug discovery programs. High-throughput virtual screening (HTVS) can be used as a cost-effective and efficient preliminary step to prioritize compounds for experimental screening. chemmethod.com This computational approach involves docking a library of virtual compounds into the active site of a target protein to predict their binding affinity. chemmethod.com

The development of new and efficient methods for the synthesis of pyrazole libraries, such as combinatorial chemistry and automated synthesis, will be crucial for the successful integration of these compounds into HTS campaigns.

Expansion into Emerging Fields of Chemistry and Materials Science

While the primary focus of research on pyrazole derivatives has traditionally been in the area of medicinal chemistry, there is a growing interest in their application in other fields, such as materials science. The unique electronic and structural properties of the pyrazole ring make it an attractive building block for the design of new functional materials.

For example, pyrazole derivatives can be used as ligands for the synthesis of metal-organic frameworks (MOFs), which are a class of porous materials with applications in gas storage, catalysis, and sensing. The propanol side chain of this compound could be used to anchor the molecule to a solid support or to introduce additional functionality into the MOF structure.

Pyrazole-containing polymers are another emerging area of research. The incorporation of the pyrazole moiety into a polymer backbone can impart unique properties to the material, such as thermal stability, conductivity, and optical properties. The propanol group of the target compound could serve as a reactive site for polymerization.

Furthermore, the potential of pyrazole derivatives in the development of sensors and molecular switches is also being explored. The ability of the pyrazole ring to coordinate to metal ions and to participate in hydrogen bonding interactions makes it a promising candidate for the design of chemosensors.

Addressing Gaps in Current Knowledge and Methodological Limitations

Despite the significant progress that has been made in the chemistry of pyrazoles, there are still a number of gaps in our understanding of these important heterocyclic compounds. For this compound, a key challenge is the lack of specific experimental data on its reactivity, physicochemical properties, and biological activity.

Much of the current knowledge is based on extrapolation from studies of other pyrazole derivatives. While this can provide a useful starting point, it is essential to conduct detailed experimental studies on the target compound to validate these predictions and to uncover any unique properties that it may possess.

Methodological limitations also present a challenge. For example, the regioselective synthesis of substituted pyrazoles can be difficult to control, often leading to mixtures of isomers that are difficult to separate. The development of new and more selective synthetic methods is a key area for future research.

In the area of computational chemistry, the accuracy of theoretical models is always a concern. It is important to validate computational predictions with experimental data to ensure their reliability.

Finally, a more comprehensive understanding of the structure-activity relationships of pyrazole derivatives is needed to guide the rational design of new compounds with desired properties. This will require a concerted effort involving synthesis, biological testing, and computational modeling.

Conclusion: Synthesizing the Scientific Contributions of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol Research

Broader Scientific Implications and Contributions to Chemical Knowledge

Given the absence of specific research on 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol, its direct contribution to the broader body of chemical knowledge is currently undefined. The scientific implications of a compound are typically established through rigorous investigation of its chemical, physical, and biological properties. Without such studies, its role in advancing our understanding of chemical principles or its potential applications remains unknown.

The broader family of pyrazoles, however, has made significant contributions to medicinal chemistry and materials science. mdpi.commdpi.com Pyrazole-containing compounds have been identified as privileged structures in drug discovery, forming the core of various therapeutic agents. nih.govnih.gov Their diverse biological activities stem from the ability of the pyrazole (B372694) ring to act as a versatile scaffold for molecular design, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. mdpi.com

The study of various pyrazole isomers has also contributed to a deeper understanding of structure-activity relationships (SAR). For example, the position and nature of substituents on the pyrazole ring can dramatically influence the biological activity of the molecule. Research on related pyrazole derivatives has shown that even minor structural changes, such as the position of a substituent, can lead to significant differences in pharmacological profiles. Therefore, the lack of data on this compound represents a gap in the comprehensive understanding of the SAR of this class of compounds.

Concluding Remarks on the Future Trajectory of Research on this Compound

The future trajectory of research on this compound is entirely open to exploration. The current lack of data presents an opportunity for foundational research to characterize this compound and explore its potential. Drawing inspiration from the broader field of pyrazole chemistry, several avenues for future investigation can be proposed.

A primary focus would be the development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study. This would likely involve adapting existing methodologies for pyrazole synthesis, with a focus on controlling the regioselectivity to obtain the desired 1,5-disubstituted pattern.

Once a synthetic route is established, comprehensive characterization using modern analytical techniques (such as NMR, IR, and mass spectrometry) would be essential to create a detailed spectroscopic profile of the compound. Following this, a systematic investigation of its physicochemical properties, such as solubility, stability, and crystal structure, would provide a solid foundation for any subsequent application-oriented research.

Given the wide range of biological activities exhibited by other pyrazole derivatives, a logical next step would be to screen this compound for various biological effects. jmchemsci.comnih.govnih.gov This could include assays for antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The presence of a propan-1-ol side chain offers a hydroxyl group that could be a key site for metabolic transformations or for forming hydrogen bonds with biological targets, potentially leading to a unique pharmacological profile compared to other pyrazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol?

The synthesis typically involves cyclization of enaminones with hydrazines under acidic conditions. For example, p-toluenesulfonic acid (PTSA) in ethanol at elevated temperatures (70–80°C) catalyzes pyrazole ring formation . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from 2-propanol ensures high purity . Validate intermediates using thin-layer chromatography (TLC) and monitor reaction progress with GC-MS.

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR : The 1H^1H-NMR spectrum should show characteristic peaks:
    • A singlet at δ 3.5–3.7 ppm for the methyl group on the pyrazole ring.
    • A triplet for the hydroxyl-bearing methylene group (δ 2.7–3.0 ppm).
    • Multiplicity patterns for the propanol chain (e.g., δ 1.6–1.8 ppm for CH2_2 adjacent to OH).
  • MS : Look for a molecular ion peak at m/z ≈ 154 (C7_7H12_{12}N2_2O) and fragmentation patterns consistent with pyrazole ring stability .

Q. What are the key structural features influencing its reactivity?

The hydroxyl group enables nucleophilic substitution (e.g., esterification), while the pyrazole ring’s electron-rich N-heterocycle facilitates electrophilic aromatic substitution. Steric hindrance from the methyl group at the 1-position may limit regioselectivity in further functionalization .

Q. How to assess purity and stability during storage?

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) and UV detection at 254 nm.
  • Stability : Store under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation of the hydroxyl group. Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products .

Q. What are preliminary biological screening strategies for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assay, comparing IC50_{50} values against controls like doxorubicin .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

Conflicting results (e.g., variable IC50_{50} values) may arise from assay conditions (e.g., serum content, incubation time). Standardize protocols:

  • Use identical cell lines/passage numbers.
  • Include positive controls (e.g., cisplatin for cytotoxicity).
  • Validate target engagement via molecular docking (e.g., AutoDock Vina) to confirm binding to proposed receptors .

Q. What computational methods predict SAR for pyrazole derivatives?

  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R2^2 > 0.7).
  • Dynamics simulations : Run 100 ns MD simulations (AMBER/CHARMM) to assess ligand-receptor binding stability .

Q. How to optimize reaction conditions for scalability?

  • Catalyst screening : Test Brønsted acids (e.g., PTSA vs. H2_2SO4_4) to improve yield (>80%) .
  • Flow chemistry : Transition from batch to continuous flow reactors for safer exotherm management and reduced reaction times .

Q. How to analyze stereochemical outcomes in derivatives?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
  • X-ray crystallography : Solve crystal structures (SHELXL ) to confirm absolute configuration.

Q. What strategies address low solubility in biological assays?

  • Prodrug synthesis : Acetylate the hydroxyl group to improve lipophilicity.
  • Co-solvents : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.